molecular formula C29H54OSSi B8537326 2,6-Di-tert-butyl-4-({[dodecyl(dimethyl)silyl]methyl}sulfanyl)phenol CAS No. 139645-78-6

2,6-Di-tert-butyl-4-({[dodecyl(dimethyl)silyl]methyl}sulfanyl)phenol

Cat. No.: B8537326
CAS No.: 139645-78-6
M. Wt: 478.9 g/mol
InChI Key: HAJCSVOESVOLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Di-tert-butyl-4-({[dodecyl(dimethyl)silyl]methyl}sulfanyl)phenol is a useful research compound. Its molecular formula is C29H54OSSi and its molecular weight is 478.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

139645-78-6

Molecular Formula

C29H54OSSi

Molecular Weight

478.9 g/mol

IUPAC Name

2,6-ditert-butyl-4-[[dodecyl(dimethyl)silyl]methylsulfanyl]phenol

InChI

InChI=1S/C29H54OSSi/c1-10-11-12-13-14-15-16-17-18-19-20-32(8,9)23-31-24-21-25(28(2,3)4)27(30)26(22-24)29(5,6)7/h21-22,30H,10-20,23H2,1-9H3

InChI Key

HAJCSVOESVOLSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si](C)(C)CSC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mix 2,6-di-t-butyl-4-mercaptophenol (2.4 g, 10 mmol), potassium carbonate (1.7 g, 12.3 mmol), chloromethyldodecyldimethylsilane (2.8 g, 10 mmole) and dimethylformamide (50 mL) and stir overnight at room temperature under argon atmosphere. Dilute the mixture with ice-water, acidify with aqueous hydrochloric acid and extract with ethyl ether. Wash the ethereal layer with water, then brine, filter through fluorosil-Na2SO4 and evaporate to an orange semi-solid (4.0 g). Purify the product by first distilling (180°-200° C. @0.1 mm Hg) then subjecting to silica gel chromatography (CCl4) to obtain the title compound as a colorless oil which slowly crystallizes.
Quantity
2.4 g
Type
reactant
Reaction Step One
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1.7 g
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reactant
Reaction Step One
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2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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